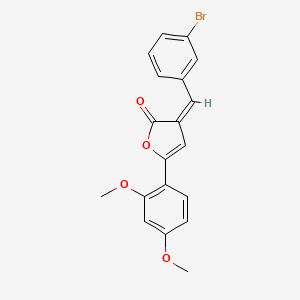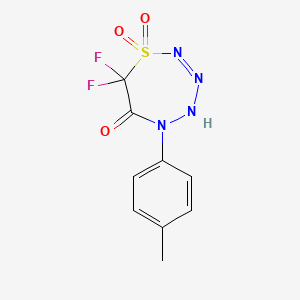
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of drugs known as piperidinecarboxamides and has been extensively studied for its therapeutic properties.
Wirkmechanismus
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has been extensively studied and has shown potential in treating various diseases. It has a favorable pharmacokinetic profile, which makes it suitable for therapeutic use. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and how it affects various signaling pathways in the brain. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine its potential in treating other diseases such as Huntington's disease and multiple sclerosis. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of N-methyl-4-piperidinone with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-N-methyl-4-piperidinone. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its therapeutic properties. It has shown potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta plaque formation. In Parkinson's disease, it has been shown to reduce motor symptoms and improve quality of life. In schizophrenia, this compound has been shown to reduce positive symptoms and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(12-13-4-6-15(22-2)7-5-13)16(19)14-8-10-18(11-9-14)23(3,20)21/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPUHAENSZLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5015158.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)
![2,6-di-tert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5015174.png)


![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)

